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Compound Name: Ferroptosis inducer-2

Cat. No.: B12360283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of

lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly

cancer. This technical guide provides a comprehensive overview of Ferroptosis Inducer-2,

more commonly known as FIN56. This document details its chemical structure,

physicochemical properties, and multifaceted mechanism of action. Furthermore, it offers a

compilation of its biological activity across various cancer cell lines and provides detailed

experimental protocols for its application in research settings. Visual diagrams of its signaling

pathway and a typical experimental workflow are included to facilitate a deeper understanding

of its function and practical use.

Chemical Structure and Physicochemical Properties
FIN56 is a small molecule identified as a specific inducer of ferroptosis.[1] Its chemical and

physical properties are summarized below.

Table 1: Chemical and Physical Properties of FIN56

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12360283?utm_src=pdf-interest
https://www.benchchem.com/product/b12360283?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8556316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

N2,N7-dicyclohexyl-9-

(hydroxyimino)-9H-fluorene-

2,7-disulfonamide

[2]

Synonyms Ferroptosis inducer-2, FIN56

CAS Number 1083162-61-1 [2]

Molecular Formula C25H31N3O5S2 [2]

Molecular Weight 517.66 g/mol [2]

Appearance White to beige powder [3]

Purity ≥98% (HPLC) [4]

Solubility
DMSO: ≥100 mg/mL (193.18

mM), DMF: 30 mg/mL
[4][5]

Storage and Stability

Store as a solid at -20°C for up

to 3 years. Solutions in DMSO

can be stored at -80°C for up

to 1 year, though fresh

preparation is recommended

as the compound can be

unstable in solution.

[2]

Mechanism of Action
FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from

other classes of ferroptosis inducers.[1] It does not operate by inhibiting the cystine/glutamate

antiporter (System Xc-) like erastin, nor does it directly inhibit Glutathione Peroxidase 4 (GPX4)

in the same manner as RSL3.[6] Instead, FIN56's effects are mediated through two distinct

pathways: the degradation of GPX4 and the activation of squalene synthase (SQS).[1][7]

GPX4 Degradation
A primary mechanism of FIN56-induced ferroptosis is the degradation of the selenoenzyme

GPX4.[1][7] GPX4 is the key enzyme responsible for reducing lipid hydroperoxides within
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cellular membranes, thereby protecting cells from lipid peroxidation and subsequent ferroptotic

death.[8] FIN56 treatment leads to a significant decrease in the protein abundance of GPX4.[6]

This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme

involved in fatty acid synthesis, although the precise molecular link between FIN56, ACC, and

GPX4 degradation is still under investigation.[7] The loss of GPX4 function results in the

accumulation of toxic lipid peroxides, a critical event in the execution of ferroptosis.[6]

Squalene Synthase Activation and Coenzyme Q10
Depletion
In addition to its effects on GPX4, FIN56 directly binds to and activates squalene synthase

(SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][7]

The activation of SQS is thought to divert metabolic flux towards cholesterol synthesis, leading

to a depletion of other essential molecules derived from the mevalonate pathway, most notably

Coenzyme Q10 (CoQ10).[7] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic

antioxidant that can independently suppress lipid peroxidation and ferroptosis. Therefore, by

depleting the cellular pool of CoQ10, FIN56 further sensitizes cells to lipid peroxidation and

ferroptotic cell death.[7]
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Caption: Dual mechanism of FIN56-induced ferroptosis.
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Biological Activity
FIN56 has demonstrated potent cytotoxic effects in a variety of cancer cell lines, primarily

through the induction of ferroptosis. Its efficacy can vary depending on the cell type and

experimental conditions.

Table 2: In Vitro Activity of FIN56 in Cancer Cell Lines

Cell Line
Cancer
Type

Assay

IC50 /
Effective
Concentrati
on

Treatment
Duration

Reference

LN229 Glioblastoma CCK-8 4.2 µM 24 hours [9]

U118 Glioblastoma CCK-8 2.6 µM 24 hours [9]

HT-29
Colorectal

Cancer
MTT ~5 µM Not specified [2]

Caco-2
Colorectal

Cancer
MTT ~10 µM Not specified [2]

J82
Bladder

Cancer
MTT >100 µM 72 hours [2]

253J
Bladder

Cancer
MTT ~10 µM 72 hours [2]

T24
Bladder

Cancer
MTT ~5 µM 72 hours [2]

RT-112
Bladder

Cancer
MTT ~20 µM 72 hours [2]

PANC1
Pancreatic

Cancer
Cell Viability 2 µM 24 hours

HT-1080 Fibrosarcoma Cell Viability

5 µM

(induces

GPX4

degradation)

10 hours [6]
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Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of

FIN56.

Cell Viability Assay (CCK-8)
This protocol is adapted for determining the IC50 of FIN56 in adherent cancer cell lines.

Materials:

FIN56 stock solution (e.g., 10 mM in DMSO)

Complete cell culture medium

96-well plates

Cell Counting Kit-8 (CCK-8) solution

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate overnight.

Prepare serial dilutions of FIN56 in complete medium from the stock solution. A typical

concentration range would be 0.1, 0.5, 1.0, 2.0, 4.0, and 8.0 µM.[9] Include a vehicle control

(DMSO) at the same final concentration as the highest FIN56 concentration.

Remove the medium from the wells and add 100 µL of the FIN56 dilutions or vehicle control.

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid

peroxidation.

Materials:

C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

FIN56

Complete cell culture medium

Hanks' Balanced Salt Solution (HBSS) or PBS

Fluorescence microscope or flow cytometer

Procedure:

Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for

microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

Treat cells with the desired concentration of FIN56 (e.g., 1-5 µM) for the specified duration

(e.g., 6-24 hours). Include a vehicle control.

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at

a final concentration of 1-2 µM.[5]

Incubate for 30 minutes at 37°C, protected from light.[5]

Wash the cells twice with pre-warmed HBSS or PBS.[5]

Add fresh HBSS or PBS to the cells for imaging or prepare for flow cytometry analysis.

Detect the fluorescence signal. The unoxidized probe fluoresces red (~591 nm emission),

while the oxidized probe fluoresces green (~510 nm emission). An increase in the green/red
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fluorescence ratio indicates lipid peroxidation.[5]

Western Blotting for GPX4
This protocol outlines the detection of GPX4 protein levels following FIN56 treatment.

Materials:

FIN56

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibody against GPX4

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with FIN56 at the desired concentration and duration (e.g., 5 µM for 10-24 hours).

Include a vehicle control.

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe with the loading control antibody to ensure equal protein

loading.
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Experimental Workflow for FIN56 Characterization
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Caption: General workflow for studying the effects of FIN56.

Conclusion
Ferroptosis inducer-2 (FIN56) is a valuable research tool for studying the mechanisms of

ferroptosis and for exploring its therapeutic potential. Its unique dual mechanism of action,

involving both GPX4 degradation and CoQ10 depletion, provides a distinct approach to

inducing this form of cell death. The information and protocols provided in this guide are

intended to support researchers in the effective application of FIN56 in their studies and to

facilitate further discoveries in the field of ferroptosis-targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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